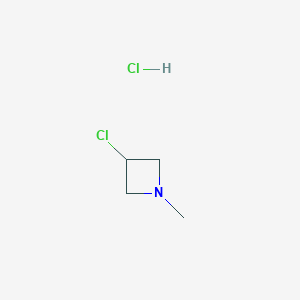

3-Chloro-1-methyl-azetidine hydrochloride

Description

Historical Trajectories in Azetidine (B1206935) Chemistry

The history of azetidine chemistry is closely linked to the discovery of penicillin and the subsequent exploration of β-lactam antibiotics. rsc.org Initially, research was heavily concentrated on azetidin-2-ones (β-lactams), which form the core structural feature of many important antibiotics. rsc.orglifechemicals.com The synthesis of the parent azetidine ring and its derivatives proved to be a significant challenge for early organic chemists due to the inherent ring strain of the four-membered system. wikipedia.org

Early synthetic methods often involved intramolecular cyclization reactions, though these were often low-yielding. rsc.org A significant breakthrough was the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, which became a cornerstone for constructing the azetidin-2-one (B1220530) ring. nih.gov It wasn't until later that more general and efficient methods for the synthesis of the fully saturated azetidine ring were developed, moving beyond the initial focus on β-lactams. rsc.org This evolution was driven by the growing recognition of the potential of azetidine derivatives as versatile building blocks in their own right. clockss.org

Foundational Role of Azetidine Derivatives in Organic Synthesis

Azetidine derivatives have emerged as important building blocks in organic synthesis, largely due to the unique reactivity conferred by their ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. lifechemicals.comnih.gov This "tunable" reactivity allows azetidines to be used in a variety of chemical transformations.

They serve as valuable intermediates, chiral auxiliaries, and catalysts in a range of synthetic applications. bohrium.com The inherent ring strain can be harnessed in ring-opening and ring-expansion reactions to create larger, more complex heterocyclic systems, such as pyrrolidines and piperidines. chemrxiv.orgrsc.org For example, the reaction of azetidines with carbenes can lead to a one-carbon ring expansion to form pyrrolidines. chemrxiv.orgutwente.nl

Furthermore, azetidines are recognized for their ability to introduce conformational rigidity into molecules, a desirable property in drug design. enamine.netresearchgate.net This has led to their widespread use in the synthesis of peptidomimetics, where the azetidine ring can replace proline residues to alter the peptide's conformation and improve its stability and pharmacokinetic properties. acs.org The ability to functionalize the azetidine ring at various positions allows for the creation of diverse molecular scaffolds for the development of new chemical entities. bohrium.comacs.org

Contemporary Research Significance of 3-Chloro-1-methyl-azetidine Hydrochloride

While comprehensive research focusing solely on this compound is not abundant, its significance lies in its role as a versatile synthetic intermediate, particularly in the field of medicinal chemistry. Halogenated azetidines, such as this compound, are valuable precursors for the synthesis of more complex, biologically active molecules. The chlorine atom at the 3-position serves as a leaving group, enabling nucleophilic substitution reactions to introduce a wide array of functional groups onto the azetidine ring.

The primary contemporary research significance of this compound is as a key building block for the synthesis of muscarinic receptor agonists. rsc.org Muscarinic agonists are a class of drugs that target muscarinic acetylcholine (B1216132) receptors and are used in the treatment of conditions such as glaucoma, dry mouth (xerostomia), and Alzheimer's disease. clockss.org

The synthesis of various muscarinic agonists involves the coupling of a thiol-containing moiety with a heterocyclic electrophile. In this context, this compound provides the electrophilic azetidine core. For instance, the synthesis of cevimeline (B1668456), a muscarinic agonist used to treat dry mouth, involves the creation of a spiro-oxathiolane-quinuclidine ring system. rsc.orgutwente.nl The development of analogues of cevimeline and other muscarinic agonists often relies on the availability of reactive intermediates like this compound to explore structure-activity relationships. The reaction of this compound with various thiols allows for the generation of libraries of 3-thio-substituted azetidines for pharmacological screening. lifechemicals.com

The utility of this compound extends to the synthesis of other central nervous system (CNS) active agents. For example, substituted azetidines are being investigated as phosphodiesterase 10 (PDE10) inhibitors for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease. researchgate.net The synthesis of these complex molecules often requires versatile building blocks like this compound to construct the desired chemical architecture. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H9Cl2N |

| Molecular Weight | 142.03 g/mol |

| Appearance | Solid |

| CAS Number | 69334-31-0 |

Interdisciplinary Relevance of Azetidine Chemistry

The study and application of azetidine chemistry extend across multiple scientific disciplines, highlighting its broad importance.

Medicinal Chemistry and Drug Discovery: This is arguably the most significant area of application for azetidines. rsc.orglifechemicals.comchemrxiv.org The azetidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to impart favorable properties such as improved metabolic stability, reduced lipophilicity, and conformational constraint. enamine.netresearchgate.net Azetidine-containing compounds are found in a growing number of approved drugs and clinical candidates for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. chemrxiv.orgsciencedaily.com

Materials Science and Polymer Chemistry: The ring strain of azetidines makes them suitable monomers for ring-opening polymerization to produce polyamines. utwente.nlrsc.org These polymers have potential applications in areas such as gene delivery, carbon dioxide capture, and as coatings with antimicrobial properties. acs.orgrsc.org The ability to control the polymerization of azetidine derivatives allows for the synthesis of polymers with defined architectures and functionalities.

Chemical Biology and Natural Products: Azetidines are found in a number of natural products, the most well-known being azetidine-2-carboxylic acid, which is found in plants like lily-of-the-valley. wikipedia.orgbohrium.comrsc.org This compound is a toxic mimic of the amino acid proline and can be incorporated into proteins, altering their structure and function. nih.gov The study of these natural products and their biosynthetic pathways provides insights into biological processes and can inspire the design of new therapeutic agents. bohrium.comresearchgate.net

Peptide Chemistry: As mentioned previously, azetidine-based amino acids are used as conformational constraints in peptides. nih.govacs.org By replacing natural amino acids with their azetidine counterparts, chemists can control the three-dimensional structure of peptides, leading to enhanced biological activity and stability. nih.gov

Table 2: Examples of Azetidine-Containing Compounds and their Applications

| Compound Class | Application Area | Relevance of Azetidine Moiety |

| β-Lactam Antibiotics | Medicinal Chemistry | Core structural component responsible for antibacterial activity. lifechemicals.com |

| Azetidine-2-carboxylic acid | Chemical Biology/Toxicology | Proline mimic found in nature, disrupts protein structure. wikipedia.orgnih.gov |

| Substituted Azetidines | Drug Discovery | Versatile building blocks for CNS agents, antivirals, etc. sciencedaily.com |

| Polyamines (from Azetidines) | Materials Science | Used in CO2 capture, drug delivery, and coatings. acs.orgrsc.org |

| Azetidine-containing Peptides | Peptide Chemistry | Conformational constraint to enhance stability and activity. nih.govacs.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-1-methylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c1-6-2-4(5)3-6;/h4H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCWHJXTFWTLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 1 Methyl Azetidine Hydrochloride and Analogous Azetidine Structures

Precursor-Based Synthesis of Azetidine (B1206935) Rings

The synthesis of azetidines from acyclic precursors is a fundamental approach that relies on the formation of one or two carbon-nitrogen bonds to close the four-membered ring. These methods are often versatile, allowing for the introduction of various substituents onto the azetidine scaffold.

Intramolecular Cyclization Approaches to Azetidine Scaffolds

Intramolecular cyclization is a common and powerful strategy for the synthesis of azetidines. This approach involves a precursor molecule containing both a nucleophilic nitrogen atom and an electrophilic carbon center, typically separated by a three-atom linker. The cyclization is often promoted by a base or a catalyst and proceeds via an intramolecular nucleophilic substitution reaction.

One notable method involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction provides a novel route to azetidines, proceeding in high yields even in the presence of acid-sensitive and Lewis basic functional groups. nih.gov The lanthanum (III) trifluoromethanesulfonate (B1224126) catalyst promotes the C3-selective intramolecular aminolysis of the cis-3,4-epoxy amine to furnish the azetidine ring. nih.govfrontiersin.org This method is an alternative to the more traditional use of leaving groups like halogens or mesylates in intramolecular SN2 reactions for azetidine ring formation. nih.govfrontiersin.org

Another approach is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. This method utilizes a picolinamide (B142947) (PA) directing group to facilitate the cyclization of unactivated C-H bonds, leading to the formation of azetidines. rsc.org The reaction is promoted by an oxidant and an additive, such as benziodoxole tosylate and AgOAc, respectively. rsc.org

The intramolecular cyclization of β-chloro-γ-sulfonylamino alcohols under Mitsunobu conditions is another effective strategy for synthesizing trans-2-aryl-3-chloroazetidines. rsc.org This process starts with the deprotection of α-chloro-β-aminosulfinyl imidates, followed by hydrolysis and reduction to yield the alcohol precursor, which then undergoes intramolecular cyclization. rsc.org

A straightforward synthesis of 1,3-disubstituted azetidines can also be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Microwave irradiation has been employed to facilitate the one-pot cyclocondensation of alkyl dihalides with primary amines or hydrazines in an alkaline aqueous medium. organic-chemistry.org

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

| Precursor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| cis-3,4-Epoxy amine | La(OTf)₃, DCE, reflux | Azetidine derivative | 81% | nih.gov |

| Picolinamide protected amine | Pd(OAc)₂, benziodoxole tosylate, AgOAc | N-Picolinamide azetidine | Good | rsc.org |

| β-chloro-γ-sulfonylamino alcohol | Mitsunobu conditions | trans-2-aryl-3-chloroazetidine | Not specified | rsc.org |

| 2-substituted-1,3-propanediol | Tf₂O, Et₃N, then primary amine | 1,3-disubstituted azetidine | Good | organic-chemistry.org |

Intermolecular Cycloaddition Reactions for Azetidine Formation

Intermolecular cycloaddition reactions provide a direct and efficient means of constructing the azetidine ring by combining two different molecular fragments. The most common type is the [2+2] cycloaddition, which involves the reaction of an imine with an alkene or a ketene (B1206846).

The Staudinger synthesis, a ketene-imine cycloaddition discovered in 1907, remains a cornerstone for accessing a wide variety of 2-azetidinones (β-lactams). mdpi.com This reaction typically involves the in situ generation of a ketene from an acyl chloride and a tertiary amine, which then reacts with an imine. mdpi.com The mechanism is believed to proceed through a zwitterionic intermediate, followed by conrotatory electrocyclization to form the four-membered ring. mdpi.com

Visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a powerful and modern approach for azetidine synthesis. researchgate.netnih.govspringernature.comchemrxiv.org One such method utilizes the triplet state reactivity of 2-isoxazoline-3-carboxylates, which can be harnessed through triplet energy transfer from an iridium photocatalyst. rsc.orgnih.gov This allows for the [2+2] cycloaddition with a broad range of alkenes under mild conditions. rsc.orgnih.gov The resulting azetidine products can be readily deprotected to yield free, unprotected azetidines. nih.gov

Another notable cycloaddition is the [3+1] cycloaddition of azomethine ylides with aromatic isocyanides, catalyzed by Y(OTf)₃, to afford azetidine derivatives. rsc.org This reaction is effective with aromatic isocyanides, while aliphatic isocyanides are found to be less reactive. rsc.org

Table 2: Examples of Intermolecular Cycloaddition for Azetidine Synthesis

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Ketene and Imine | Various, often base-mediated | 2-Azetidinone (β-Lactam) | mdpi.com |

| 2-Isoxazoline-3-carboxylate and Alkene | Visible light, Ir photocatalyst | Functionalized Azetidine | rsc.orgnih.gov |

| Azomethine ylide and Aromatic Isocyanide | Y(OTf)₃ | Azetidine derivative | rsc.org |

Ring Transformation Strategies for Azetidine Core Construction

Ring transformation strategies offer alternative pathways to azetidines by modifying existing cyclic structures. These methods often leverage the ring strain of smaller rings or involve the contraction or expansion of larger or different ring systems.

Aziridine (B145994) Ring Opening and Subsequent Rearrangement

The ring expansion of aziridines is a particularly attractive method for the synthesis of azetidines, converting a readily accessible three-membered ring into a four-membered one. One approach involves the reaction of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with NaBH₄ in methanol, which proceeds through an aziridine intermediate that subsequently rearranges to a 3-methoxyazetidine. acs.org This transformation is believed to occur via the formation of a bicyclic aziridinium (B1262131) ion, which is then opened by the nucleophilic solvent. acs.org

A novel aziridine to azetidine rearrangement has been reported involving the conversion of 2-bromomethyl-2-methylaziridines into 3-methoxy-3-methylazetidines upon treatment with NaBH₄ in refluxing methanol. acs.org The reaction proceeds through the ring opening of a bicyclic intermediate by methanol. acs.org

Biocatalytic one-carbon ring expansion of aziridines to azetidines has also been achieved using engineered "carbene transferase" enzymes. nih.govchemrxiv.orgacs.orgacs.org A laboratory-evolved variant of cytochrome P450 can catalyze a nih.govnih.gov-Stevens rearrangement with high stereocontrol, overriding the inherent reactivity of the aziridinium ylide intermediate. nih.govchemrxiv.orgacs.org

Furthermore, a rhodium-catalyzed [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes provides highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This reaction is thought to proceed through an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov

A one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, has been developed for the synthesis of 1-arenesulfonylazetidines. organic-chemistry.org

Ring Contraction Methodologies

Ring contraction of five-membered heterocycles, such as pyrrolidinones, can also be a viable route to azetidines. A one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of potassium carbonate yields α-carbonylated N-sulfonylazetidines. organic-chemistry.org This method allows for the efficient incorporation of various nucleophiles like alcohols, phenols, and anilines into the azetidine product. organic-chemistry.org

Ring Expansion Protocols

While the expansion of three-membered rings is common, expansion from other systems can also lead to azetidines. For example, the synthesis of N-substituted azetidin-3-ones has been achieved starting from 3-bromomethyl-1-azabicyclo[1.1.0]butane. colab.ws The addition of an acyl chloride across the strained N-C(3) bond affords an N-acyl-3-bromomethyl-3-chloroazetidine, which after dehalogenation and ozonolysis yields the target azetidin-3-one. colab.ws This can be seen as a formal ring expansion of the bicyclobutane system.

Catalytic Approaches in Azetidine Synthesisrsc.orgresearchgate.netnih.govresearchgate.netbirmingham.ac.uk

Catalysis offers powerful and efficient pathways for the construction of the azetidine ring system. These methods often provide advantages in terms of reaction conditions, selectivity, and functional group tolerance over classical synthetic routes. pageplace.de The development of catalytic processes, including those involving transition metals, organocatalysts, and photochemical energy, has significantly advanced the accessibility of diversely substituted azetidines. rsc.orgbeilstein-journals.orgnih.gov

Transition Metal-Catalyzed Azetidine Synthesesrsc.orgresearchgate.netnih.govresearchgate.netbirmingham.ac.uk

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to azetidine formation is extensive. Various metals have been employed to facilitate key bond-forming events, leading to the four-membered ring.

Palladium-Catalyzed Reactions: Palladium catalysts are effective in intramolecular amination reactions of C-H bonds to form azetidines. For instance, using a picolinamide (PA) protecting group, unactivated γ-C(sp³)-H bonds can be aminated to yield azetidine compounds. organic-chemistry.org Palladium-catalyzed allylic amination has also been used to create azetidines enantioselectively. rsc.org

Copper-Catalyzed Reactions: Copper catalysts have proven versatile in azetidine synthesis. A notable method involves the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of Cu(OTf)₂ to produce bis-functionalized azetidines. organic-chemistry.org Furthermore, copper-catalyzed photoredox reactions enable the radical cyclization of ynamides to form azetidines through a 4-exo-dig pathway. nih.gov A highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst allows for the installation of boryl and allyl groups, creating two new stereogenic centers with high control. nih.gov

Gold-Catalyzed Reactions: Gold catalysts can promote the intermolecular oxidation of alkynes to generate reactive α-oxogold carbene intermediates. nih.gov These intermediates can then undergo intramolecular N-H insertion to form chiral azetidin-3-ones, which are versatile precursors for other functionalized azetidines. nih.gov This method is notable for its tolerance of acid-labile protecting groups like Boc and MOM. nih.gov

Other Metal-Catalyzed Syntheses: Other transition metals, such as tantalum and lanthanum, have also been utilized. Tantalum catalysts facilitate hydroaminoalkylation reactions, which, after a subsequent cyclization step, yield azetidines. rsc.org Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.gov

A summary of selected transition metal-catalyzed azetidine syntheses is presented below.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Palladium / Picolinamide | Amines with γ-C-H bonds | Substituted Azetidines | Intramolecular C-H amination. organic-chemistry.org |

| Cu(OTf)₂ | 1-Azabicyclo[1.1.0]butane, Organometals | Bis-functionalized Azetidines | Direct alkylation of a strained bicyclic system. organic-chemistry.org |

| Copper Photoredox | Ynamides, Heteroleptic Copper Complex | Substituted Azetidines | Radical 4-exo-dig cyclization under visible light. nih.gov |

| CuBr / Bisphosphine | Azetines, Allyl Phosphates, B₂pin₂ | 2,3-Disubstituted Azetidines | Enantioselective boryl allylation. nih.gov |

| Gold(I) / N-Oxide | N-Propargylsulfonamides | Chiral Azetidin-3-ones | Intermolecular alkyne oxidation followed by N-H insertion. nih.gov |

| La(OTf)₃ | cis-3,4-Epoxy amines | Substituted Azetidines | Regioselective C3-aminolysis of epoxides. nih.gov |

Organocatalytic Methods for Azetidine Ring Formationnih.gov

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for synthesizing chiral molecules, including azetidines. These methods avoid the use of potentially toxic or expensive metals and often provide high levels of stereoselectivity.

A significant approach involves the use of chiral thiourea (B124793) and squaramide catalysts. nih.gov These catalysts operate through hydrogen bonding to activate substrates and control the stereochemical outcome of the reaction. For example, the asymmetric addition of halogenated oxindoles to Cbz- and Boc-protected azetidine alkenes can be catalyzed by a squaramide, yielding azetidinyl fluorooxindoles with high yield and enantioselectivity (90-97% yield, 92-93% ee). nih.gov

Another organocatalytic strategy enables the enantioselective synthesis of C2-functionalized azetidines from simple aldehydes. nih.gov This multi-step protocol involves an enantioselective α-chlorination of an aldehyde, creating a chiral intermediate that is then converted to the azetidine. nih.gov This approach provides access to N-unfunctionalized azetidines, which can be readily derivatized. nih.gov

Photochemical Catalysis in Azetidine Synthesisresearchgate.netbeilstein-journals.org

Photochemical methods utilize light energy to access highly reactive intermediates and enable transformations that are difficult to achieve under thermal conditions. The synthesis of azetidines has benefited significantly from photochemical strategies, particularly through [2+2] photocycloaddition reactions. researchgate.netrsc.org

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. rsc.org Recent advancements have enabled this reaction to proceed using visible light and a photoredox catalyst, overcoming the limitation of requiring high-energy UV light. acs.orgresearchgate.net For instance, an iridium-based triplet photocatalyst can activate a 2-isooxazoline-3-carboxylate to react with an alkene, forming the azetidine ring. rsc.orgresearchgate.net This approach is notable for its broad substrate scope and the ability to construct densely functionalized azetidines. rsc.org

Another photochemical strategy involves the Norrish–Yang cyclization of α-aminoacetophenones. beilstein-journals.org Upon irradiation, these precursors undergo a 1,5-hydrogen abstraction followed by ring closure to form highly strained azetidinol (B8437883) intermediates. beilstein-journals.org These intermediates can then be subjected to ring-opening reactions, providing a pathway to other complex molecules. The choice of protecting group on the nitrogen atom is critical for the success of this two-step process. beilstein-journals.org

Stereoselective Synthesis of Azetidine Derivativesacs.orgbirmingham.ac.uknih.govnih.gov

The biological activity of many azetidine-containing compounds is highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for their synthesis is of paramount importance. These methods aim to control the three-dimensional arrangement of atoms, leading to specific diastereomers or enantiomers.

Diastereoselective Control in Azetidine Synthesisacs.orgrsc.orgbirmingham.ac.uknih.govnih.gov

Diastereoselective synthesis focuses on creating a specific stereoisomer from a molecule that already contains a chiral center or by creating multiple new chiral centers in a controlled manner.

One common strategy involves using a chiral auxiliary, such as a tert-butanesulfinamide group. rsc.org This group can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent ring-forming reaction. For example, the reaction of sulfinimines with a Reformatsky reagent, followed by reduction and cyclization, yields C-2 substituted azetidines with high levels of stereocontrol. rsc.org A general and scalable three-step method starting with chiral tert-butanesulfinamides and 1,3-bis-electrophilic 3-chloropropanal (B96773) provides access to a range of C2-substituted azetidines. acs.org

Substrate-controlled methods also play a key role. Iodine-mediated cyclization of homoallylic amines proceeds via a 4-exo trig pathway to deliver cis-2,4-disubstituted iodo-azetidines diastereoselectively. researchgate.netbirmingham.ac.uk The relative stereochemistry can be confirmed by NMR spectroscopy and X-ray crystallography. birmingham.ac.uk Another approach is the electrocyclization of N-alkenylnitrones, which provides access to azetidine nitrones. nih.gov These intermediates can then undergo various cycloaddition and nucleophilic addition reactions to form highly substituted azetidines with excellent diastereoselectivity. nih.gov

Enantioselective Routes to Chiral Azetidinesacs.orgbirmingham.ac.uknih.govnih.gov

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts or by starting from the chiral pool.

Catalytic enantioselective methods are highly efficient. As mentioned previously, copper-catalyzed three-component reactions of azetines, bis(pinacolato)diboron, and allyl phosphates can construct two adjacent stereocenters with complete control over chemo-, regio-, enantio-, and diastereoselectivity. nih.gov Organocatalysis also provides powerful enantioselective routes. Chiral squaramide catalysts can facilitate the enantioselective ring-opening of 3-substituted azetidines by halides, promoted by hydrogen-bond donor catalysis. acs.org Similarly, chiral base-catalyzed reactions, using cinchona alkaloids, can transform 4-formyloxyazetidinone into chiral 4-aryloxyazetidinones. nih.gov

The synthesis of chiral azetidin-3-ones has been achieved through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are themselves prepared with excellent enantiomeric excess via chiral sulfinamide chemistry. nih.gov Additionally, a concise, high-yielding synthesis of the natural product penaresidin (B1208786) B highlights an enantioselective route to a highly functionalized azetidine aldehyde, using a regio- and stereoselective tandem hydroamination/glycosylation of a glycal as the key step. nih.gov

A summary of selected enantioselective azetidine syntheses is provided below.

| Method | Catalyst / Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| Organocatalytic Addition | Squaramide V | Halogenated Oxindoles, Azetidine Alkenes | Azetidinyl Fluorooxindoles | 92-93% ee nih.gov |

| Organocatalytic α-Chlorination | Proline-derived Organocatalyst | Aldehydes | C2-Functionalized Azetidines | 84-92% ee nih.gov |

| Copper-Catalyzed Difunctionalization | CuBr / Chiral Bisphosphine | Azetines | 2,3-Disubstituted Azetidines | >99% ee nih.gov |

| Gold-Catalyzed Cyclization | Gold(I) Complex | Chiral N-Propargylsulfonamides | Chiral Azetidin-3-ones | >98% ee nih.gov |

| Chiral Base Catalysis | Cinchona Alkaloid | 4-Formyloxyazetidinone, Phenols | 4-Aryloxyazetidinones | Not specified, but enantioselective nih.gov |

Specific Synthetic Pathways to 3-Chloro-1-methyl-azetidine Hydrochloride

The synthesis of this compound is a multi-step process that involves the strategic introduction of the chloro-substituent at the 3-position of the azetidine ring, N-methylation of the azetidine nitrogen, and subsequent conversion to its hydrochloride salt for stability and ease of handling. The order of these steps can be varied, leading to different synthetic strategies. A common and logical approach involves the chlorination of a pre-existing N-methylated precursor, namely 1-methylazetidin-3-ol (B12376).

Introduction of the 3-Chloro Substituent

The key step in the synthesis of the target compound is the conversion of a hydroxyl group at the 3-position of the N-methylated azetidine ring into a chloro group. This transformation is typically achieved through nucleophilic substitution, where the hydroxyl group is first converted into a better leaving group. The most common starting material for this step is 1-methylazetidin-3-ol. jk-sci.com

Standard chlorinating agents are employed for this purpose, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being prominent examples.

Using Thionyl Chloride (SOCl₂):

The reaction of an alcohol with thionyl chloride is a widely used method for preparing alkyl chlorides. doi.org In this case, 1-methylazetidin-3-ol reacts with SOCl₂ to form an intermediate chlorosulfite ester. The subsequent intramolecular attack by the chloride ion, with the liberation of sulfur dioxide and a proton, results in the formation of 3-chloro-1-methyl-azetidine. The reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the generated HCl.

Reaction Scheme with Thionyl Chloride:

Using Phosphorus Pentachloride (PCl₅):

Alternatively, phosphorus pentachloride can be used. The reaction of 1-methylazetidin-3-ol with PCl₅ would yield the desired 3-chloro-1-methyl-azetidine along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. This method is also effective for converting alcohols to alkyl chlorides. researchgate.net

| Chlorinating Agent | Typical Solvent | Byproducts | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Dichloromethane (DCM), Chloroform, or neat | SO₂, HCl | doi.org |

| Phosphorus pentachloride (PCl₅) | Dichloromethane (DCM), Carbon tetrachloride (CCl₄) | POCl₃, HCl | researchgate.net |

N-Methylation Strategies for Azetidine Nitrogen

While the more direct route involves chlorination of an already N-methylated precursor, an alternative synthetic design involves the N-methylation of 3-chloroazetidine (B1601879). wikipedia.orgnih.gov This precursor can be synthesized and is often available as its hydrochloride salt. The methylation of the secondary amine of the 3-chloroazetidine ring to a tertiary amine can be accomplished through several established methods.

Eschweiler-Clarke Reaction:

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines. jk-sci.comwikipedia.orgprezi.comyoutube.comorganic-chemistry.org This reaction uses a mixture of excess formic acid and formaldehyde (B43269) as the methylating agent. The amine first reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid. The reaction proceeds until the tertiary amine is formed, and a key advantage is that it does not produce quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com Applying this to 3-chloroazetidine would involve treating it with formaldehyde and formic acid, likely at elevated temperatures, to yield 3-chloro-1-methyl-azetidine.

Reaction Scheme for Eschweiler-Clarke Methylation:

Reductive Amination:

A more general approach is reductive amination, which involves reacting the amine with an aldehyde (in this case, formaldehyde) to form an imine or iminium ion, which is then reduced in situ by a reducing agent. commonorganicchemistry.comwikipedia.orglibretexts.orgacsgcipr.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. commonorganicchemistry.comwikipedia.orgacsgcipr.org For the synthesis of 3-chloro-1-methyl-azetidine, 3-chloroazetidine would be reacted with formaldehyde in the presence of one of these reducing agents.

| Method | Reagents | Typical Solvents | Key Features | Reference |

|---|---|---|---|---|

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Water, or neat | Avoids over-methylation to quaternary salt. | jk-sci.comwikipedia.orgyoutube.com |

| Reductive Amination | Formaldehyde, Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild conditions, broad applicability. | commonorganicchemistry.comwikipedia.org |

| Reductive Amination | Formaldehyde, Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective, but generates toxic cyanide byproducts. | commonorganicchemistry.comwikipedia.org |

Formation and Isolation of Hydrochloride Salts

The final step in the synthesis is the formation of the hydrochloride salt. Azetidines are basic compounds and are often converted to their hydrochloride salts to improve their stability, crystallinity, and ease of handling. nih.govchemicalbook.com The free base, 3-chloro-1-methyl-azetidine, is an oil that can be purified by distillation, but its conversion to a solid salt facilitates purification by recrystallization and simplifies storage.

The process is a straightforward acid-base reaction. A solution of 3-chloro-1-methyl-azetidine in an appropriate organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane, is treated with a solution of hydrogen chloride. prezi.com The HCl can be in the form of a gas, a solution in an organic solvent (like diethyl ether or dioxane), or an aqueous solution. libretexts.org

Upon addition of hydrochloric acid, the basic nitrogen atom of the azetidine ring is protonated, forming the 3-chloro-1-methyl-azetidinium chloride salt. This salt is typically insoluble in nonpolar organic solvents and will precipitate out of the solution. The solid product can then be isolated by filtration, washed with a small amount of cold solvent to remove impurities, and dried under vacuum.

General Procedure for Hydrochloride Salt Formation:

Dissolve the crude 3-chloro-1-methyl-azetidine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate).

Cool the solution in an ice bath.

Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) or bubble dry HCl gas through the solution until precipitation is complete.

Stir the resulting suspension for a period to ensure complete salt formation.

Collect the precipitated solid by filtration.

Wash the solid with cold solvent and dry under vacuum to yield pure this compound.

Mechanistic Investigations of Azetidine Ring Systems and 3 Chloro 1 Methyl Azetidine Hydrochloride

Mechanistic Elucidation of Azetidine (B1206935) Ring Formation

The synthesis of the azetidine scaffold is a subject of ongoing research, with numerous methods developed to construct this strained heterocyclic system. Understanding the mechanistic pathways is crucial for the efficient and selective synthesis of functionalized azetidines.

The formation of the azetidine ring can be achieved through a variety of strategic approaches, each with its own distinct reaction mechanism.

Intramolecular Cyclization: A prevalent and classical method involves the intramolecular cyclization of γ-amino alcohols or their derivatives, such as 1,3-haloamines. researchgate.net This pathway typically proceeds via nucleophilic substitution, where the amine nitrogen attacks an electrophilic carbon at the 3-position, displacing a leaving group to form the four-membered ring. A straightforward synthesis of 1,3-disubstituted azetidines, for example, has been achieved by alkylating primary amines with bis-triflates generated in situ from 2-substituted-1,3-propanediols. organic-chemistry.org

[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical route to azetidines. rsc.orgresearchgate.net Visible-light-mediated versions of this reaction have been developed, utilizing a photocatalyst to facilitate the cycloaddition under milder conditions. nih.gov For instance, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.org

Ring Expansion and Contraction: Azetidines can be synthesized by manipulating the ring size of other cyclic precursors. One such method is the one-carbon ring expansion of aziridines. rsc.org This can be achieved using biocatalysts, where engineered enzymes mediate a researchwithrutgers.comrsc.org-Stevens rearrangement of an aziridinium (B1262131) ylide to form the azetidine ring with high enantioselectivity. acs.org Conversely, ring contraction of larger heterocycles, like 2-pyrrolidinones, can also yield α-carbonyl-azetidines. rsc.org

C-H Amination: Modern synthetic methods include palladium-catalyzed intramolecular amination of unactivated C-H bonds. organic-chemistry.orgrsc.org In a process developed by Gaunt and co-workers, a palladium(II) catalyst enables the formation of functionalized azetidines by creating a C-N bond at a γ-C(sp³)–H position relative to an amine directing group. rsc.org

Photochemical Cyclization: The Norrish-Yang cyclization provides another photochemical route. nih.gov This intramolecular reaction involves the excitation of an α-amino ketone, leading to a 1,5-hydrogen atom transfer followed by radical-radical recombination to close the four-membered ring, forming a 3-hydroxyazetidine. nih.govresearchgate.net

The mechanisms of azetidine synthesis are often characterized by the formation of short-lived, high-energy intermediates that dictate the reaction's course and outcome.

Biradical Intermediates: In photochemical pathways like the aza-Paternò-Büchi and Norrish-Yang reactions, 1,4-biradicals are key transient species. nih.govnih.gov In the visible-light-enabled aza-Paternò-Büchi reaction, triplet energy transfer from a photoexcited catalyst generates a triplet styrene, which reacts with an oxime ether to form a 1,4-biradical intermediate. This biradical can then undergo intersystem crossing and the final C-N bond formation to yield the azetidine product. nih.gov The biradical nature of these intermediates often leads to a loss of stereochemical information from the starting materials. nih.gov

Organometallic Intermediates: Metal-catalyzed reactions proceed through distinct organometallic intermediates. In the Pd(II)-catalyzed C-H amination, the proposed mechanism involves an amino-alkyl-Pd(IV) species. rsc.org Dissociative ionization of an anion from this complex generates an octahedral Pd(IV) intermediate, which is crucial for the subsequent intramolecular cyclization step that forms the azetidine ring. rsc.org

Ylide Intermediates: Ring expansion of aziridines to azetidines can proceed through highly reactive ylide intermediates. In enzyme-catalyzed reactions, the formation of an aziridinium ylide is a critical step. The biocatalyst controls the fate of this intermediate, steering it towards a productive researchwithrutgers.comrsc.org-Stevens rearrangement and away from competing pathways like cheletropic extrusion of olefins. acs.org Similarly, the [3+1] cycloaddition of azomethine ylides with isocyanides involves the formation of a nitrilium intermediate, which undergoes internal trapping to form the azetidine ring. rsc.org

Reactivity Profiles and Chemical Transformations of the 3 Chloro 1 Methyl Azetidine Hydrochloride Scaffold

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The presence of a chloromethyl group on the azetidine (B1206935) ring provides a key site for functionalization through nucleophilic substitution reactions.

The primary carbon of the chloromethyl group is susceptible to backside attack by nucleophiles, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. This reaction allows for the introduction of a wide variety of functional groups at this position. The stereochemistry of the reaction, if applicable, is inverted as is characteristic of SN2 displacements.

A diverse range of nucleophiles can be employed to displace the chloride ion from the chloromethyl group. Studies have shown that while chloride ions can displace bromine in related N-(ethoxycarbonyl)-3-bromo-3-(chloromethyl)azetidine, the reverse reaction where bromide displaces chloride in N-(ethoxycarbonyl)-3-chloro-3-(chloromethyl)azetidine does not readily occur, highlighting the reactivity of the C-Cl bond in this system. nih.gov

Common nucleophiles used in these displacement reactions include:

Amines

Thiols

Alkoxides

Cyanide

Azide

The choice of nucleophile allows for the synthesis of a variety of substituted azetidine derivatives, which are valuable intermediates in medicinal chemistry and materials science. wikipedia.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Amine (R-NH2) | 3-(Aminomethyl)-1-methyl-azetidine derivative |

| Thiol (R-SH) | 3-(Thio-methyl)-1-methyl-azetidine derivative |

| Alkoxide (R-O-) | 3-(Alkoxymethyl)-1-methyl-azetidine derivative |

Reactions of the Azetidine Ring System

The inherent ring strain of the azetidine four-membered heterocycle makes it susceptible to ring-opening reactions under various conditions. rsc.org

The relief of ring strain is a primary driving force for the ring-opening reactions of azetidines. rsc.orgresearchgate.net These reactions can be initiated by either acid catalysis or direct nucleophilic attack.

In the presence of a strong acid, the nitrogen atom of the azetidine ring becomes protonated. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The subsequent attack by a nucleophile, which can be the conjugate base of the acid or another nucleophile present in the reaction mixture, leads to the cleavage of one of the C-N bonds and opening of the ring. For instance, heating azetidine with concentrated hydrochloric acid results in the formation of a γ-chloroamine. youtube.comambeed.com The reaction proceeds through protonation of the nitrogen, followed by nucleophilic attack of the chloride ion on a ring carbon. youtube.com This process is analogous to the acid-catalyzed ring-opening of epoxides. khanacademy.orglibretexts.org

The regioselectivity of the ring opening can be influenced by the substitution pattern on the azetidine ring. Generally, the nucleophile will attack the less sterically hindered carbon.

Table 2: Acid-Catalyzed Ring Opening of Azetidines

| Acid | Nucleophile | Product |

|---|---|---|

| Hydrochloric Acid (HCl) | Chloride (Cl-) | γ-chloroamine |

| Hydrobromic Acid (HBr) | Bromide (Br-) | γ-bromoamine |

Certain strong nucleophiles can directly attack one of the carbon atoms of the azetidine ring, leading to its opening without the need for prior acid catalysis. researchgate.netsemanticscholar.org This reaction also proceeds via an SN2-type mechanism, with the nucleophile attacking a ring carbon and displacing the nitrogen atom. The strained nature of the four-membered ring facilitates this process. rsc.org

The outcome of the reaction is highly dependent on the nature of the nucleophile and the specific structure of the azetidine derivative. For example, N-activated azetidines undergo regioselective ring-opening with tetraalkylammonium halides catalyzed by BF3OEt2 to yield 1,3-haloamines. scribd.com

Elimination Reactions Leading to Strained Alkenes

Elimination reactions of substituted azetidines can lead to the formation of highly strained and reactive intermediates, such as azetidin-3-ylidenes. These reactions typically involve the removal of a proton and a leaving group from adjacent carbon atoms.

In the case of 3-chloro-1-methyl-azetidine, treatment with a strong base can induce an elimination reaction. The chloride ion at the C3 position is a good leaving group, and a proton can be abstracted from an adjacent carbon (C2 or C4). This process would lead to the formation of 1-methylazetidin-3-ylidene, a strained cyclic alkene.

The mechanism of such elimination reactions can be analogous to the well-established E1 or E2 pathways. lumenlearning.comopenstax.org In an E2 mechanism, the proton abstraction and leaving group departure occur in a single, concerted step. lumenlearning.comopenstax.org This pathway is often favored by strong, non-hindered bases. Conversely, an E1 mechanism involves the initial departure of the leaving group to form a carbocation intermediate, which is then deprotonated in a subsequent step. lumenlearning.comopenstax.org The formation of the more substituted alkene, as predicted by Zaitsev's rule, is often observed, though the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product. openstax.orgutdallas.edu

The high reactivity of the resulting strained alkene makes it a valuable intermediate for further chemical transformations, although its isolation can be challenging.

Derivatization Strategies from 3-Chloro-1-methyl-azetidine Hydrochloride

The presence of multiple reactive sites in this compound allows for a variety of derivatization strategies, enabling the synthesis of a wide range of functionalized azetidine-containing compounds. rsc.org

Functionalization at the Azetidine Nitrogen Atom

The nitrogen atom in the azetidine ring is a nucleophilic center and can participate in various reactions. While the starting material is the hydrochloride salt, treatment with a base can liberate the free amine, making it available for functionalization.

Common reactions at the azetidine nitrogen include N-alkylation, N-acylation, and N-arylation. For instance, the nitrogen can be reacted with various electrophiles to introduce different substituents. Although direct examples for 3-chloro-1-methyl-azetidine are not prevalent in the provided search results, the general reactivity of the azetidine nitrogen is well-established. For example, the synthesis of 1-arenesulfonylazetidines has been achieved through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org

It is important to note that in 3-chloro-1-methyl-azetidine, the nitrogen is already methylated. Therefore, further alkylation to form a quaternary ammonium (B1175870) salt would be possible, but reactions requiring a secondary amine proton are not. Demethylation strategies could potentially open up this position for further functionalization, but this is a more complex transformation.

Functionalization at Carbon Centers of the Azetidine Ring (e.g., C2, C3)

The carbon atoms of the azetidine ring, particularly C3, are primary sites for functionalization. The chlorine atom at the C3 position of this compound is a good leaving group, making this position susceptible to nucleophilic substitution reactions.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of 3-substituted azetidines. rsc.org This is a common and powerful strategy for introducing new functional groups onto the azetidine scaffold. For example, reaction with different nucleophiles can lead to the formation of C3-substituted azetidines. rsc.org

The reactivity of the C2 and C4 positions, adjacent to the nitrogen, can also be exploited. Deprotonation at these positions can generate a carbanion that can then react with electrophiles. However, the acidity of these protons is generally low, and strong bases are typically required.

The table below provides examples of functionalization at the carbon centers of the azetidine ring.

| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |

| C3 | Nucleophilic Substitution | Various Nucleophiles | 3-Substituted Azetidines | rsc.org |

| C3 | Nucleophilic Substitution | Amines, Alcohols, Thiols | 3-Amino/Alkoxy/Thio-Azetidines | rsc.org |

Advanced Spectroscopic Characterization Methodologies for Azetidine Hydrochlorides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For 3-Chloro-1-methyl-azetidine hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the azetidine (B1206935) ring. The protonation of the nitrogen atom by hydrochloric acid significantly influences the chemical shifts of the neighboring protons and carbons, a key feature observed in the NMR spectra.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the N-methyl group, the methine proton at the C3 position, and the methylene (B1212753) protons at the C2 and C4 positions of the azetidine ring.

The N-methyl protons are anticipated to appear as a singlet, though this may be broadened due to coupling with the quadrupolar nitrogen nucleus and the acidic proton on the nitrogen. The proton on the carbon bearing the chlorine atom (H3) is expected to be a multiplet due to coupling with the adjacent methylene protons. The methylene protons on the azetidine ring (H2 and H4) are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling. The presence of the hydrochloride salt leads to a downfield shift of the protons adjacent to the nitrogen atom due to the inductive effect of the positively charged nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 3.0 - 3.5 | s |

| CH₂ (ring) | 3.8 - 4.5 | m |

| CH-Cl | 4.6 - 5.1 | m |

| NH⁺ | 10.0 - 12.0 | br s |

Note: Predicted values are based on the analysis of similar azetidine derivatives. chemicalbook.comchemicalbook.com Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, three distinct signals are expected for the azetidine ring carbons and one for the N-methyl carbon.

The carbon atom attached to the chlorine (C3) will be significantly downfield due to the electronegativity of the halogen. The carbons adjacent to the protonated nitrogen (C2 and C4) will also experience a downfield shift. The N-methyl carbon will appear in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| N-CH₃ | 40 - 45 |

| CH₂ (ring) | 55 - 65 |

| CH-Cl | 60 - 70 |

Note: Predicted values are based on the analysis of similar azetidine derivatives. chemicalbook.com Actual values may vary depending on the solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the methine proton (H3) and the methylene protons (H2 and H4), confirming their adjacency in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the carbon signal in the 60-70 ppm range would show a correlation to the proton signal in the 4.6-5.1 ppm range, confirming the C3-H3 bond.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

In the FT-IR spectrum of this compound, several characteristic absorption bands would be expected. The most prominent of these would be the N-H stretching vibration from the protonated amine, which typically appears as a broad band in the 2500-3000 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene groups will be observed around 2800-3000 cm⁻¹. The C-N stretching vibration is expected in the 1100-1300 cm⁻¹ region. The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.netresearchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H⁺ Stretch | 2500 - 3000 (broad) |

| C-H Stretch (aliphatic) | 2800 - 3000 |

| C-N Stretch | 1100 - 1300 |

| C-Cl Stretch | 600 - 800 |

Note: Predicted values are based on general IR correlation tables and data for similar compounds. chemicalbook.com

ATR-IR is a sampling technique that offers significant advantages for the analysis of solid samples like this compound. It requires minimal sample preparation and allows for the direct analysis of the powder. nih.gov The resulting spectrum is generally comparable to that obtained by traditional transmission FT-IR, providing the same valuable information about the functional groups present. researchgate.net The quality of the ATR-IR spectrum depends on good contact between the sample and the ATR crystal. nih.gov This technique is particularly useful for obtaining high-quality spectra of hydrochloride salts, which can sometimes be challenging to analyze by other methods.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of a compound by analyzing its fragmentation pattern upon ionization. For 3-Chloro-1-methyl-azetidine, the free base (C₄H₉ClN) has a molecular weight of approximately 106.55 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the mass of the most abundant isotopes.

A key feature in the mass spectrum of a monochlorinated compound is the presence of a characteristic M+2 peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two molecular ion peaks will appear, separated by two mass units, with a relative intensity ratio of approximately 3:1.

The fragmentation of 3-Chloro-1-methyl-azetidine is governed by the established principles for cyclic amines and alkyl halides. future4200.comwhitman.edu The primary fragmentation pathways are expected to involve:

Alpha-Cleavage: As a cyclic amine, the molecule is susceptible to α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.com This can lead to the loss of a C₂H₃Cl fragment, resulting in a stable iminium ion.

Loss of Chlorine: Fragmentation can occur via the cleavage of the carbon-chlorine bond, leading to the loss of a chlorine radical (·Cl) to give a fragment ion [M-Cl]⁺.

Ring Cleavage: The strained four-membered ring can undergo cleavage, followed by the loss of small neutral molecules like ethene (C₂H₄). youtube.comcapes.gov.br

A summary of the expected major ions in the mass spectrum of the free base, 3-Chloro-1-methyl-azetidine, is presented below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 106/108 | [C₄H₉ClN]⁺ | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotopes |

| 91 | [C₄H₆N]⁺ | Loss of methyl radical from [M-Cl]⁺ |

| 71 | [C₄H₉N]⁺ | Loss of Chlorine radical (·Cl) |

| 56 | [C₃H₆N]⁺ | α-cleavage with loss of ·CH₃ |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage composition of a compound, which allows for the verification of its empirical formula. ma.edu For this compound (C₄H₁₀Cl₂N), the theoretical elemental composition is calculated based on its molecular formula and the atomic weights of its constituent elements. This experimental data is typically obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, etc.) are quantified. Halogens are often determined through methods like oxygen-flask combustion followed by titration.

The calculated theoretical percentages serve as a benchmark against which experimentally determined values are compared, typically requiring a close agreement (within ±0.4%) to confirm the compound's purity and empirical formula. davidson.edu

| Element | Symbol | Atomic Mass (g/mol) | Theoretical Mass Percent (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 33.82% |

| Hydrogen | H | 1.008 | 7.09% |

| Chlorine | Cl | 35.45 | 49.92% |

| Nitrogen | N | 14.01 | 9.86% |

Calculations based on the molecular formula C₄H₁₀Cl₂N with a molecular weight of 142.04 g/mol.

X-ray Crystallography for Absolute Structural Confirmation

X-ray crystallography stands as the most definitive method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. nih.gov This technique provides unequivocal proof of molecular connectivity, conformation, and stereochemistry by mapping the electron density of a single crystal. nih.gov

While a specific crystal structure for this compound is not available in publicly accessible literature, the analysis of a suitable single crystal would yield precise data on its crystallographic parameters. For organic hydrochloride salts, the analysis reveals how the protonated amine and the chloride anion are arranged within the crystal lattice, stabilized by interactions such as hydrogen bonding. researchgate.netnih.gov The data generated includes the crystal system, space group, and the dimensions of the unit cell.

The table below illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment, based on typical values for related small organic hydrochloride salts. nih.govnih.govdtic.mil

| Crystallographic Parameter | Description | Illustrative Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c or P2₁2₁2₁ |

| a, b, c (Å) | The lengths of the unit cell edges. | a = 7.5 Å, b = 11.0 Å, c = 9.8 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 780 ų |

| Z | The number of molecules per unit cell. | 4 |

Note: The values in this table are for illustrative purposes only and represent typical data for a small molecule hydrochloride salt.

Theoretical and Computational Studies on 3 Chloro 1 Methyl Azetidine Hydrochloride and Azetidine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the modern study of molecular structures, providing a microscopic view of their behavior.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of azetidine (B1206935) derivatives. nih.gov Researchers utilize DFT to perform accurate quantum chemical computations, often employing methods like the B3LYP functional with a 6-31G(d) basis set to optimize molecular geometries and calculate various properties. nih.gov For instance, DFT has been used to study the local reactivity of acetamide (B32628) derivatives with anti-HIV properties and to analyze the structural characteristics of other complex azetidine-containing molecules. nih.gov The theory is also applied to understand the preference for certain reaction pathways, such as the 4-exo-dig cyclization over the 5-endo-dig pathway in the synthesis of azetidines from ynamides. nih.gov Computational analyses using DFT can also elucidate the factors determining isomer stability in derivatives, such as nitroimine-substituted azetidines, where intramolecular hydrogen bonds and covalent bond strengths in the four-membered ring play a crucial role. researchgate.net

Quantum chemical methods are instrumental in predicting the electronic and thermodynamic properties of azetidine derivatives, which helps in understanding their chemical behavior. researchgate.netglobalauthorid.com For example, calculations can determine heats of formation (HOFs), bond dissociation energies (BDEs), and molecular densities for novel high-energy-density compounds derived from azetidine. researchgate.netresearchgate.net Thermodynamic parameters such as the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (TΔS) for the binding of azetidine inhibitors to biological targets like STAT3 have been determined, showing direct, high-affinity interactions. acs.org These computational predictions are crucial for assessing the stability and potential applications of newly designed molecules. researchgate.net

Table 1: Calculated Thermodynamic Parameters for STAT3 Inhibitor Binding

| Compound | ΔH (kJ/mol) | ΔG (kJ/mol) | -TΔS (kJ/mol) |

|---|---|---|---|

| 7g | -22.7 | -34.6 | -11.9 |

| 9k | -20.8 | -34.4 | -13.6 |

This table is based on data from a study on azetidine amides as STAT3 inhibitors and demonstrates the application of thermodynamic calculations. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing a dynamic picture of their behavior. For azetidine derivatives, MD simulations have been used to parameterize force fields, such as for the proline analogue azetidine-2-carboxylic acid (Aze) in the GROMACS software package. nih.gov These simulations can reveal the propensity of a molecule to undergo conformational changes, such as trans→cis peptide bond isomerization, which can significantly alter the structure of a polypeptide chain. nih.gov

MD simulations are also employed to validate molecular docking results and to assess the stability of ligand-protein complexes. researchgate.netglobalauthorid.com For instance, a 90-nanosecond simulation was used to calculate the root-mean-square deviation (RMSD) and binding energies for a novel azetidine derivative complexed with viral proteins, confirming its potential as an inhibitor. researchgate.netglobalauthorid.com Such simulations provide critical insights into how these molecules interact within a biological environment. nih.gov

Computational Mechanistic Investigations and Reaction Pathway Modeling

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving azetidines. DFT calculations, for example, have been employed to understand the synthetic pathways in the formation of azetidines. One study investigated the copper-catalyzed photoinduced radical cyclization of ynamides, using computational models to explain why the 4-exo-dig cyclization is kinetically favored over the alternative 5-endo-dig pathway. nih.gov

Mechanistic studies also extend to the reactivity of the azetidine ring itself. The considerable ring strain of azetidines makes them more stable than aziridines but still reactive enough for unique chemical transformations. rsc.org Researchers have investigated the photochemical Norrish–Yang cyclization for synthesizing azetidinols and their subsequent ring-opening reactions. beilstein-journals.org Computational analysis of the Staudinger cycloaddition, a key reaction for forming β-lactams (azetidin-2-ones), has shown that the reaction's performance is mainly dependent on the electrocyclic step. mdpi.com These computational investigations are essential for designing new synthetic routes and for understanding the underlying principles that govern the reactivity of these four-membered heterocycles. nih.govbeilstein-journals.org

Predictive Modeling for Reactivity and Stability Assessments

Predictive computational models are increasingly used to guide synthetic efforts by assessing the reactivity and stability of azetidine derivatives beforehand. In a notable example, researchers developed computational models to predict which pairs of alkenes and oximes would successfully react to form azetidines via photocatalysis. mit.edu By calculating the frontier orbital energies of the reactants, these models could prescreen substrates, moving beyond a trial-and-error approach. mit.edu

Stability assessments are another critical area for predictive modeling. For a series of high-energy-density compounds based on nitroimine-substituted azetidines, theoretical calculations of heats of formation and bond dissociation energies were used to confirm their stability. researchgate.netresearchgate.net These models can identify promising candidates for synthesis by predicting their detonation characteristics and thermal stability, thereby accelerating the discovery of new materials. researchgate.netresearchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Chloro-1-methyl-azetidine hydrochloride |

| Azetidine |

| Azetidine-2-carboxylic acid (Aze) |

| Proline |

| Glycine |

| Lysine |

| 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) |

| Nevirapine |

| Delavirdine |

| 4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione |

| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) |

| Amoxapine |

| Indomethacin |

| Penicillin |

| Formononetin |

| Cimigenol |

| Stigmasterol |

| Salicylate 5a |

| Napabucasin (BBI-608) |

| C188-9 |

| 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine (TBD) |

| 1,3-Dimesityl-1,3-dihydro-2H-imidazol-2-ylidene (IMes) |

| 2-isoxazoline-3-carboxylates |

| α-aminoacetophenones |

| Chloroacetyl chloride |

| Hydrazine hydrate |

| Azetidin-2-one (B1220530) (β-lactam) |

| 3-chloro-azetidin-2-ones |

| 2-azetidinone |

| Sulfadiazine |

Applications of 3 Chloro 1 Methyl Azetidine Hydrochloride in Advanced Organic Synthesis

Function as a Key Synthetic Building Block

3-Chloro-1-methyl-azetidine hydrochloride serves as a crucial and versatile building block in organic synthesis, primarily due to the functionalities presented by its strained ring, the reactive chloro substituent, and the N-methyl group. Its utility is prominent in the construction of pharmaceutical intermediates and complex molecules for medicinal chemistry. lookchem.com The azetidine (B1206935) ring itself is a privileged motif found in numerous bioactive compounds and natural products. rsc.org

The reactivity of this compound is largely dictated by the chloro group at the 3-position, which acts as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups onto the azetidine scaffold. For instance, De Kimpe and co-workers have demonstrated the synthetic potential of 3-bromo-substituted azetidines, which undergo reactions with various nucleophiles to form C-3-substituted azetidines. rsc.org A similar reactivity pattern is expected for 3-Chloro-1-methyl-azetidine, enabling its conversion into diverse derivatives such as amines, azides, alcohols, and thiols by reaction with appropriate nucleophiles.

The N-methyl group provides steric and electronic properties that influence the reactivity and conformational preference of the ring. The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient starting material for multi-step syntheses. The inherent strain of the four-membered ring can also be harnessed in ring-opening or ring-expansion reactions to generate other heterocyclic systems, further broadening its synthetic utility. researchgate.netrsc.org

Table 1: Potential Nucleophilic Substitution Reactions with 3-Chloro-1-methyl-azetidine

| Nucleophile | Resulting C-3 Substituent | Product Class |

| Sodium Azide (NaN₃) | Azido (-N₃) | Azidoazetidines |

| Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Azetidin-3-ols |

| Sodium Cyanide (NaCN) | Cyano (-CN) | 3-Cyanoazetidines |

| Ammonia (NH₃) | Amino (-NH₂) | Azetidin-3-amines |

| Thiolates (RS⁻) | Thioether (-SR) | 3-(Alkylthio)azetidines |

Synthesis of Novel Azetidine Derivatives

The structural framework of this compound is an ideal starting point for the synthesis of novel and structurally complex azetidine derivatives. Research has demonstrated the diversification of densely functionalized azetidine ring systems to access a wide variety of fused, bridged, and spirocyclic ring systems, many of which are of interest in areas such as CNS-focused drug discovery. nih.govbroadinstitute.orgresearchgate.net

For example, a general strategy involves the displacement of the chloride to install a functional handle, which can then participate in intramolecular cyclization reactions. Palladium-catalyzed intramolecular C-H amination has been used for the synthesis of functionalized azetidines, showcasing a modern approach to forming complex ring systems. rsc.org Similarly, intramolecular Buchwald-Hartwig cross-coupling reactions have been employed to access fused tetrahydroquinoline core systems from appropriately substituted azetidines. nih.govresearchgate.net

The synthesis of 1,2,3,4-tetrasubstituted 3-chloroazetidines has been achieved through stereoselective aldol (B89426) condensation and subsequent cyclization, yielding products with three stereogenic centers. rsc.org While this specific example starts from an N-isopropyl-α-chloro imine, it highlights the sophisticated transformations possible on the azetidine core. Starting with 3-Chloro-1-methyl-azetidine, chemists can perform nucleophilic substitution followed by further modifications to build complex scaffolds. For instance, the synthesis of novel 3-(3-chloro-2-oxo-4-phenylazetidin-1-yl) derivatives has been accomplished through the reaction of imines with chloroacetyl chloride, demonstrating the construction of more elaborate structures from simpler chloro-substituted precursors. researchgate.netneliti.com

Table 2: Examples of Complex Scaffolds Derived from Azetidine Cores

| Synthetic Strategy | Resulting Scaffold Type | Potential Application | Reference |

| Intramolecular Buchwald/Hartwig Coupling | Fused (e.g., Tetrahydroquinoline) | CNS-active agents | nih.govresearchgate.net |

| Ring-Closing Metathesis | Fused 8-membered ring | Novel molecular frameworks | nih.gov |

| Metalation and Trapping | Spirocyclic systems | Drug discovery | nih.govresearchgate.net |

| Stereoselective Aldol Condensation | Highly substituted azetidines | Chiral building blocks | rsc.org |

Preparation of Structurally Constrained Peptides and Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability and bioavailability. medwinpublishers.com A key strategy in their design is the introduction of conformational constraints to lock the molecule into its bioactive conformation. The rigid, four-membered ring of azetidine makes it an excellent scaffold for this purpose. enamine.net

Azetidine-containing amino acids, when incorporated into peptide chains, can induce specific secondary structures. For example, the inclusion of azetidine-2-carboxylic acid (Aze) can promote the formation of β-sheet structures. acs.org this compound can serve as a precursor to such non-natural amino acids. A synthetic sequence could involve nucleophilic displacement of the chloride with cyanide, followed by hydrolysis to a carboxylic acid and resolution to obtain a chiral azetidine amino acid. This building block can then be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques. acs.orgnih.gov

The resulting peptidomimetics, containing the 1-methylazetidine moiety, would possess a constrained backbone, limiting their conformational freedom. This can lead to higher binding affinity and selectivity for their biological targets. enamine.net The development of synthetic routes to enantioenriched functionalized azetidine carboxylic acids is crucial for this application, allowing for their incorporation into small peptidic chains to create novel therapeutic candidates. acs.org

Contribution to Combinatorial Chemistry Libraries and High-Throughput Screening

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, creating libraries for high-throughput screening (HTS) to identify new drug leads. The unique three-dimensional structure of the azetidine ring makes it a desirable scaffold for such libraries, as it can introduce novel chemical space compared to more common ring systems. nih.gov

A significant example is the synthesis and profiling of a diverse collection of azetidine-based scaffolds to generate lead-like molecules for targeting the central nervous system. nih.govbroadinstitute.org In one notable study, a 1976-membered library of spirocyclic azetidines was synthesized on solid phase, demonstrating the suitability of the azetidine core for large-scale library production. nih.govresearchgate.net These libraries are designed to contain compounds with favorable physicochemical properties for drug discovery, such as controlled molecular weight and lipophilicity. nih.gov

This compound is an ideal starting material for diversity-oriented synthesis (DOS) pathways aimed at producing such libraries. Its reactive chloro group allows for the parallel introduction of a wide range of substituents (R-groups) from a library of nucleophiles. Subsequent reactions on the azetidine nitrogen or other installed functional groups can further increase molecular diversity. The development of simple, modular, and programmable approaches to access complex stereopure azetidines from highly strained precursors like 1-azabicyclobutanes further highlights the value of creating azetidine-based libraries for biological screening. acs.orgchemrxiv.org

Utilization in Catalyst and Ligand Design for Asymmetric Transformations

Chiral ligands are essential for transition-metal-catalyzed asymmetric synthesis, a powerful tool for producing enantiomerically pure compounds. Chiral azetidines have emerged as effective ligands and organocatalysts for a variety of asymmetric reactions. researchgate.netbirmingham.ac.uk These include Friedel-Crafts alkylations, Henry reactions, Michael-type reactions, and the addition of diethylzinc (B1219324) to aldehydes. researchgate.netresearchgate.net

The synthesis of chiral C2-symmetric 2,4-disubstituted azetidines has been reported, and these have been successfully used as ligands in the asymmetric addition of diethylzinc to aldehydes. researchgate.net Furthermore, a series of single-enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and employed as ligands for copper-catalyzed Henry reactions, achieving excellent enantioselectivity (>99% e.e.) for certain substrates. nih.gov

This compound can be a key precursor for these chiral ligands. Through stereoselective synthesis or chiral resolution, an enantiopure version of the compound can be obtained. The chloro group can then be replaced by a coordinating group (e.g., a diphenylmethanol (B121723) moiety or a phosphine) to create the final ligand. researchgate.net The rigidity of the azetidine scaffold helps to create a well-defined chiral environment around the metal center, which is crucial for effective stereochemical control during the catalytic cycle. nih.gov The development of azetidine-based catalytic systems continues to be an active area of research, offering new strategies for efficient asymmetric synthesis. birmingham.ac.uk

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Substituted Azetidines